molecular formula C12H11ClN2O2 B1422670 methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate CAS No. 192702-05-9

methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1422670
CAS No.: 192702-05-9
M. Wt: 250.68 g/mol
InChI Key: AWYAGOWXRPDDJE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound can be traced through the broader evolution of pyrazole chemistry, which began in the late 19th century when German chemist Ludwig Knorr first introduced the term "pyrazole" in 1883. The foundational work by Hans von Pechmann in 1898 established classical synthetic methodologies for pyrazole derivatives, creating the framework for future developments in this chemical class. The specific compound under examination represents a more recent advancement in pyrazole chemistry, emerging from systematic efforts to develop functionally diverse heterocyclic compounds for pharmaceutical and agricultural applications.

The synthesis and characterization of this compound became feasible through advancements in organic synthesis techniques during the mid-to-late 20th century. The compound's development was facilitated by improved understanding of pyrazole ring formation mechanisms and the availability of specialized starting materials, particularly 4-chloro-3-methylphenylhydrazine derivatives. Modern synthetic approaches have benefited from green chemistry principles, with recent research demonstrating "on water" synthesis methods that eliminate the need for toxic reagents while maintaining high efficiency.

The compound's entry into chemical databases and research literature reflects its growing importance in contemporary chemical research. PubChem records indicate systematic documentation and structural characterization of this compound, with molecular descriptors and chemical identifiers being established to facilitate research collaboration and compound identification. The assignment of specific Chemical Abstracts Service registry numbers and International Union of Pure and Applied Chemistry nomenclature has standardized its identification across international research communities.

Significance in Chemistry and Research

This compound occupies a position of considerable significance within contemporary chemical research, serving as both a synthetic target and a valuable building block for more complex molecular architectures. The compound's importance stems from its unique combination of structural features that enable diverse chemical transformations and potential applications across multiple scientific disciplines. Research investigations have established its utility in pharmaceutical development, where it functions as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

The compound's research significance extends to agricultural chemistry, where pyrazole derivatives have demonstrated utility as agrochemical intermediates. The specific structural features of this compound, including the chlorinated aromatic system and ester functionality, provide opportunities for selective chemical modifications that can lead to compounds with enhanced agricultural activity profiles. Material science applications have also emerged, with the compound serving as a building block for advanced polymers and specialized coatings that benefit from the unique properties of the pyrazole ring system.

Analytical chemistry applications represent another dimension of the compound's research significance. The compound serves as a reagent and standard in various analytical techniques, contributing to method development for the detection and quantification of related chemical species. Its well-defined chemical properties and stability under analytical conditions make it valuable for calibration and quality control procedures in chemical analysis laboratories.

The growing body of research literature surrounding this compound reflects its increasing importance in chemical research. Patent literature documents various synthetic approaches and applications, indicating commercial interest in the compound and its derivatives. Academic publications have explored its synthetic chemistry, reactivity patterns, and potential applications, contributing to a comprehensive understanding of its chemical behavior and practical utility.

Classification within Pyrazole Derivatives

This compound belongs to the extensive family of pyrazole derivatives, which constitute a major class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Within this classification, the compound is specifically categorized as a substituted pyrazole-3-carboxylate, a subgroup characterized by the presence of an ester functional group at the 3-position of the pyrazole ring. This structural classification places it among compounds that combine the inherent properties of the pyrazole heterocycle with the reactivity and synthetic versatility of ester functionalities.

The compound's classification is further refined by its specific substitution pattern, which includes a 4-chloro-3-methylphenyl group at the 5-position of the pyrazole ring. This substitution pattern distinguishes it from other pyrazole-3-carboxylate derivatives and contributes to its unique chemical and physical properties. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents on the phenyl ring creates a complex electronic environment that influences the compound's reactivity and potential biological activity.

Table 1: Classification Hierarchy of this compound

Classification Level Description Key Features
Heterocyclic Compounds Five-membered ring containing heteroatoms Contains nitrogen heteroatoms
Azole Family Five-membered rings with nitrogen atoms Two nitrogen atoms in ring
Pyrazole Class Adjacent nitrogen atoms in five-membered ring N-N connectivity
Pyrazole-3-carboxylate Subclass Ester functionality at 3-position Carboxylate ester group
Aryl-substituted Derivatives Aromatic substitution at 5-position Chloromethylphenyl group

Comparative analysis with related pyrazole derivatives reveals the compound's position within the broader chemical landscape. Unlike simple pyrazole-3-carboxylates that lack aromatic substitution, this compound exhibits enhanced structural complexity that translates to expanded synthetic utility and potential biological activity. The compound's classification also distinguishes it from pyrazole-5-carboxylates, where the ester group occupies a different position on the ring, leading to distinct chemical and biological properties.

Overview of Pyrazole Chemistry

Pyrazole chemistry encompasses a rich and diverse field of heterocyclic chemistry that has evolved significantly since its inception in the late 19th century. The fundamental pyrazole structure, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, provides a versatile platform for chemical modification and functional group introduction. The unique electronic properties of the pyrazole ring, including its aromatic character and the presence of both basic and potentially acidic nitrogen centers, contribute to its utility in synthetic chemistry and biological applications.

The basic properties of pyrazole, with a pKb value of 11.5 (corresponding to a pKa of 2.49 for the conjugate acid at 25°C), reflect the moderate basicity of the nitrogen atoms in the ring system. Crystallographic studies have established that pyrazole adopts a planar configuration, with carbon-nitrogen bond distances of approximately 1.33 Ångströms, indicating significant delocalization of electron density throughout the aromatic system. These fundamental properties provide the foundation for understanding the reactivity and applications of more complex pyrazole derivatives.

Classical synthetic approaches to pyrazole derivatives have established several key methodologies that remain important in contemporary synthesis. The Knorr synthesis, involving the condensation of 1,3-diketones with hydrazine, represents a fundamental approach for preparing substituted pyrazoles. The Pechmann synthesis, utilizing acetylene and diazomethane, provided early access to the parent pyrazole structure. Modern developments have expanded these classical methods to include more efficient and environmentally friendly approaches, such as the "on water" synthesis methods that eliminate toxic reagents while maintaining high yields.

Table 2: Fundamental Properties of Pyrazole Chemistry

Property Value/Description Significance
Ring Structure Five-membered with two adjacent N atoms Defines chemical reactivity
Aromaticity Aromatic heterocycle Contributes to stability
Basicity (pKb) 11.5 at 25°C Moderate basic character
Planarity Planar molecular geometry Affects intermolecular interactions
Bond Lengths C-N distances ~1.33 Å Indicates electron delocalization

The occurrence of pyrazole derivatives in nature, exemplified by the identification of 1-pyrazolyl-alanine in watermelon seeds in 1959, demonstrated the biological relevance of these heterocyclic systems. This discovery sparked interest in the potential biological activities of pyrazole derivatives and contributed to their development as pharmaceutical agents. Contemporary medicine utilizes numerous pyrazole-containing drugs, including celecoxib for inflammation and zaleplon for sleep disorders, highlighting the therapeutic potential of this chemical class.

Agricultural applications represent another major area of pyrazole chemistry, with numerous commercial fungicides, insecticides, and herbicides incorporating pyrazole structural motifs. The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the manufacture of six commercial fungicides that target succinate dehydrogenase. These applications demonstrate the versatility of pyrazole chemistry in addressing practical challenges in crop protection and agricultural productivity.

The synthetic chemistry of pyrazoles continues to evolve with new methodologies that address contemporary challenges in green chemistry and synthetic efficiency. Recent developments include microwave-assisted synthesis, catalytic approaches, and solvent-free reactions that reduce environmental impact while improving reaction rates and yields. These advancements ensure that pyrazole chemistry remains at the forefront of heterocyclic synthesis and continues to provide valuable compounds for diverse applications.

Properties

IUPAC Name

methyl 3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-5-8(3-4-9(7)13)10-6-11(15-14-10)12(16)17-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYAGOWXRPDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183486
Record name Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192702-05-9
Record name Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192702-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Pyrazole-3-carboxylic acids.

    Reduction: Pyrazole-3-methanol or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate serves as a crucial building block in organic synthesis. Its structure allows for functionalization, leading to the development of more complex organic molecules. This versatility is particularly valuable in creating novel compounds with tailored properties for specific applications.

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties: Studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, with IC50 values ranging from 50 to 70 μg/mL.
  • Anticancer Activity: There is growing interest in its anticancer properties, with studies indicating that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle inhibition .

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives for their antimicrobial activity. This compound exhibited significant inhibition zones against tested bacterial strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a series of experiments evaluating anti-inflammatory effects, this compound was found to effectively inhibit COX enzymes, suggesting its utility in developing anti-inflammatory drugs. The results indicated promising therapeutic potential for inflammatory diseases.

Case Study 3: Anticancer Properties

In vitro studies demonstrated that pyrazole derivatives could significantly reduce cell viability in lung and breast cancer cells. The compound's ability to modulate critical pathways involved in cancer progression underscores its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (5-Position) Ester Group Purity (%) Molecular Weight (g/mol) Key Properties/Activities Reference
Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate (Target) 4-Cl-3-MePh Methyl N/A ~280.7 (calculated) Hypothetical CB2 receptor interaction
Methyl 5-(4-iodophenyl)-1-(4-MeSO₂Ph)-1H-pyrazole-3-carboxylate (Compound 10) 4-I-Ph Methyl 77 482.95 COX-2 inhibition
Methyl 5-(3-iodophenyl)-1-(4-MeSO₂Ph)-1H-pyrazole-3-carboxylate (Compound 9) 3-I-Ph Methyl 79 482.93 SPECT tracer potential
Methyl 5-(4-Cl-Ph)-1-(furan-2-ylcarbonyl)-1H-pyrazole-3-carboxylate (Compound 5d) 4-Cl-Ph Methyl 65 330.7 Analgesic activity (mp 85–86°C)
Ethyl 5-(4-Br-Ph)-1-Ph-1H-pyrazole-3-carboxylate (Compound 20) 4-Br-Ph Ethyl 80–92 359.2 Antiproliferative activity

Key Observations :

  • The 4-chloro-3-methylphenyl group in the target compound may offer steric and electronic advantages over simpler 4-Cl-Ph analogues.
  • Ester Group : Methyl esters (vs. ethyl) generally reduce lipophilicity, which could influence bioavailability.

Biological Activity

Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and insecticidal activities, supported by research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₁ClN₂O₂
  • CAS Number : 192702-05-9
  • Molecular Weight : 250.6813 g/mol
  • Purity : 97% .

The compound features a pyrazole ring substituted with a chlorinated aromatic group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains and fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .
  • Biofilm Inhibition : It was effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are critical in clinical infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays.

Research Insights:

  • In studies evaluating COX-1 and COX-2 inhibitory activities, this compound demonstrated a notable selectivity index, suggesting it could be a viable candidate for developing anti-inflammatory drugs .
  • Preclinical models showed that derivatives of this compound exhibited significant reductions in carrageenan-induced paw edema in rats, indicating robust anti-inflammatory effects .

Insecticidal Activity

The insecticidal properties of this compound have also been documented.

Observations:

  • The compound has shown lethal activities against various agricultural pests, such as Mythimna separate and Helicoverpa armigera, at concentrations as low as 500 mg/L .
  • Its efficacy as an insecticide suggests potential applications in agricultural pest management.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureBiological Activity
Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylateStructureNoted for different biological activities, particularly in anti-cancer research
Methyl 5-(4-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylateStructureExhibits different reactivity and biological profiles
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylateStructureKnown for its potential as a synthetic intermediate in pharmaceuticals

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a multifunctional agent in medicinal chemistry. Its promising antimicrobial, anti-inflammatory, and insecticidal properties warrant further investigation to optimize its efficacy and safety profiles for therapeutic applications.

Future research should focus on:

  • Detailed mechanistic studies to elucidate the pathways involved in its biological effects.
  • Clinical trials to assess its safety and efficacy in humans.
  • Structural modifications to enhance potency and reduce potential side effects.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate?

A multi-step synthesis can be adapted from pyrazole core formation strategies. For example, nucleophilic substitution of a 5-chloro-pyrazole intermediate with 4-chloro-3-methylphenol in the presence of K₂CO₃ under reflux conditions (e.g., DMF, 80–100°C) is a viable approach . Precursor optimization, such as using methyl esters to stabilize reactive intermediates, is critical. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize this compound spectroscopically?

  • ¹H/¹³C NMR : Key signals include the pyrazole C3-proton (δ ~6.5–7.0 ppm, singlet) and methyl ester protons (δ ~3.8–4.0 ppm). Aromatic protons from the 4-chloro-3-methylphenyl group appear as multiplets (δ ~7.2–7.6 ppm) .
  • Mass Spectrometry : Expect a molecular ion peak at m/z 280.07 (calculated for C₁₂H₁₁ClN₂O₂). Fragmentation patterns should confirm the loss of COOCH₃ (44 Da) and Cl (35 Da) .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction can resolve bond angles and confirm regiochemistry, as demonstrated in related pyrazole-carbaldehyde structures .

Q. What are the primary structure-activity relationship (SAR) considerations for modifying this compound?

Substituent effects on the phenyl ring (e.g., chloro, methyl) influence electronic and steric properties. For instance:

  • The 4-chloro group enhances lipophilicity and π-stacking in receptor binding.
  • 3-Methyl substitution may reduce metabolic degradation by steric hindrance.
    Comparative studies with analogs (e.g., 4-methoxy or trifluoromethyl variants) suggest that electron-withdrawing groups improve stability but may reduce solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for pyrazole derivatives?

Discrepancies in NMR or XRD data often arise from tautomerism (e.g., 1H- vs. 2H-pyrazole forms) or polymorphism. Strategies include:

  • Variable Temperature NMR : To identify dynamic equilibria between tautomers.
  • DFT Calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA software).
  • Powder XRD : Confirm phase purity if single crystals are unavailable .

Q. What experimental designs are suitable for evaluating biological activity?

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., carbonic anhydrase or cyclooxygenase inhibition) with recombinant enzymes. IC₅₀ values can be compared to known inhibitors like acetazolamide .
  • Cellular Uptake Studies : Radiolabel the methyl ester with ¹⁴C or use fluorescent probes (e.g., BODIPY tags) to track intracellular localization .

Q. How can reaction by-products be identified and minimized during synthesis?

  • HPLC-MS : Monitor intermediates and by-products in real-time. Common by-products include de-esterified acids or dimerized pyrazoles.
  • Optimization : Adjust stoichiometry (e.g., phenol:pyrazole ratio >1.2:1) and use anhydrous conditions to suppress hydrolysis .

Q. What computational tools are recommended for predicting physicochemical properties?

  • logP and Solubility : Use SwissADME or ACD/Labs to estimate partition coefficients and solubility.
  • Docking Studies : Autodock Vina or Schrödinger Suite can model interactions with targets like carbonic anhydrase IX, leveraging crystal structures from PDB (e.g., 1XT) .

Q. How should stability studies be designed under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-PDA at 254 nm.
  • Arrhenius Analysis : Predict shelf life by extrapolating degradation rates at elevated temperatures (50–70°C) to room temperature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate
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methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate

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